molecular formula C6H10O2 B14029945 2-Oxabicyclo[3.2.0]heptan-6-OL

2-Oxabicyclo[3.2.0]heptan-6-OL

Cat. No.: B14029945
M. Wt: 114.14 g/mol
InChI Key: JNYVVSLLSSHVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxabicyclo[3.2.0]heptan-6-OL is a chiral, saturated organic compound that belongs to the class of oxabicycloalkanes, featuring a fused oxetane-cyclobutane ring system with a hydroxyl substituent. This structure makes it a valuable intermediate in synthetic organic and medicinal chemistry. The rigid, three-dimensional scaffold of the 2-oxabicyclo[3.2.0]heptane core is of significant interest for its potential as an isostere in drug discovery, particularly for modulating the physicochemical properties of lead compounds . The synthesis of such bicyclic frameworks often involves key steps such as [2+2] cycloadditions or the functionalization of precursor rings . The presence of the hydroxyl group at the 6-position provides a versatile handle for further synthetic elaboration, allowing researchers to create a diverse array of derivatives, including amino alcohols and diamines, which are critical building blocks in the development of pharmaceuticals . The compound's structure is stabilized by its defined stereochemistry, and analogous systems have been characterized by techniques including X-ray crystallography, confirming their robust bicyclic architecture . This product is intended for research applications as a chemical building block and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-oxabicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C6H10O2/c7-5-3-6-4(5)1-2-8-6/h4-7H,1-3H2

InChI Key

JNYVVSLLSSHVMZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C(C2)O

Origin of Product

United States

Ii. Methodological Approaches to the Synthesis of 2 Oxabicyclo 3.2.0 Heptan 6 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for the 2-Oxabicyclo[3.2.0]heptane Core

Achieving chemo- and regioselectivity is paramount in the synthesis of the 2-oxabicyclo[3.2.0]heptane core. The desired connectivity of the bicyclic system must be established while avoiding unwanted side reactions involving other functional groups present in the precursor molecules. Synthetic chemists employ a range of tactics, from photochemical reactions to metal-catalyzed cyclizations, to direct the formation of the correct constitutional isomer.

Cycloaddition reactions, particularly [2+2] photocycloadditions, are among the most direct and powerful methods for constructing the bicyclo[3.2.0]heptane skeleton. acs.orgtum.de These reactions involve the formation of two new carbon-carbon bonds in a single step, efficiently assembling the cyclobutane (B1203170) ring fused to a pre-existing or concurrently formed five-membered ring. acs.org The success of these routes hinges on controlling the regio- and stereochemistry of the cycloaddition.

Intermolecular [2+2] photocycloaddition is a cornerstone strategy for synthesizing the bicyclo[3.2.0]heptane framework. chemrxiv.org This approach typically involves the light-induced reaction of an alkene with a cyclopentenone derivative. researchgate.net A significant challenge in these reactions is controlling the facial diastereoselectivity, especially when the cyclopentenone bears a stereogenic center. researchgate.net

Research has shown that the diastereoselectivity of intermolecular [2+2] photocycloadditions can be influenced by the nature of the substituents on the chiral cyclopentenone. For instance, studies on 4-hydroxy-2-cyclopentenone (B1226963) derivatives revealed that while intermolecular reactions often proceed with low stereoselectivity, the choice of alkene and protecting groups can have a moderate impact on the diastereomeric ratio of the products. researchgate.net In some cases, quantum dots have been used as photocatalysts to achieve high diastereoselectivity (d.r. > 30:1) for syn products, a level of control not typically seen with molecular sensitizers which often favor anti products with lower selectivity. chemrxiv.org

Table 1: Diastereoselectivity in Intermolecular [2+2] Photocycloadditions
Cyclopentenone DerivativeAlkeneConditionsProduct(s)Diastereomeric Ratio (d.r.)YieldReference
4-Acetoxy-2-cyclopentenone3-Hexynehν, Acetone(±)-Hippolachnin A precursorModerate (in favor of cis)Not specified researchgate.net
4-Vinylbenzoic acid4-Vinylbenzoic acid (dimerization)CdSe Quantum Dots, hνsyn-cyclobutane> 30:1Not specified chemrxiv.org
4-Vinylbenzoic acid4-Vinylbenzoic acid (dimerization)Ru(bpy)32+, hνanti-cyclobutane< 3:1Not specified chemrxiv.org

Intramolecular [2+2] photocycloaddition offers a powerful alternative for constructing the 2-oxabicyclo[3.2.0]heptane system, often with superior stereocontrol compared to its intermolecular counterpart. researchgate.net In this approach, the two reacting alkene moieties are tethered together within the same molecule, pre-organizing the system for cyclization. taltech.ee The reaction of 1,6-dienes is a well-studied route to the bicyclo[3.2.0]heptane ring system. thieme-connect.com

A successful application of this strategy involves the photolysis of a diene like 2-methyl-2-(2-methylallyloxy)-but-3-en-1-ol. thieme-connect.com This reaction proceeds to form the desired 2-oxabicyclo[3.2.0]heptane core with the required cis-ring fusion stereochemistry. thieme-connect.com The regioselectivity of these intramolecular reactions can often be predicted by considering the stability of the intermediate 1,4-diradical formed upon initial cyclization, with the formation of a five-membered ring being generally preferred. acs.org This method has been utilized in the total synthesis of natural products like (±)-grandisol. thieme-connect.com High diastereoselectivity is a common feature, as seen in the cyclization of substrates where a chiral auxiliary is employed to direct the facial approach of the reacting double bonds. taltech.eeclockss.org

The scope and efficiency of [2+2] photocycloadditions can be significantly enhanced through the use of catalysts, with copper(I) salts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) being particularly effective. taltech.eesci-hub.se Copper(I)-catalyzed intramolecular photocycloadditions of 1,6-dienes, such as diallyl ethers, provide a reliable route to 3-oxabicyclo[3.2.0]heptanes, which are structural isomers of the target framework. acs.orgtum.de The catalyst is believed to form a complex with both olefinic units, pre-organizing them for the cycloaddition and resulting in the exclusive formation of cis-fused products. acs.org

This catalytic method tolerates a variety of functional groups and has been applied to substrates derived from chiral sources like D-glucose, enabling the synthesis of enantiomerically pure bicyclic products with high diastereoselectivity. tum.de The reactions can be performed in various solvents, including room-temperature ionic liquids, which can be recycled and reused. sci-hub.se The yields for these catalyzed reactions can range from low to excellent (21-94%), depending heavily on the specific substrate. taltech.ee

Table 2: Examples of Copper(I)-Catalyzed [2+2] Photocycloadditions
Substrate (Diene)CatalystSolventProductYieldReference
Diallyl etherCuOTfDiethyl ether3-Oxabicyclo[3.2.0]heptane75% sci-hub.se
Homoallyl vinyl ethersCu(I)Not specifiedMulticyclic tetrahydrofurans21-94% taltech.ee
Glucose-derived 1,6-heptadiene (B165252)Cu(I)Not specifiedBicyclo[3.2.0]heptane core of bielschowskysinHigh tum.de

Beyond photocycloadditions, a range of intramolecular cyclization and cycloisomerization reactions have been developed to forge the 2-oxabicyclo[3.2.0]heptane core. These methods often rely on transition metal catalysis or the strategic use of functional groups to trigger ring formation.

One notable approach is the Lewis acid-promoted reaction between 2,3-dihydrofuran (B140613) and 2-acylaminoacrylate derivatives. mdpi.com While initially investigated as a [2+2] cycloaddition, this transformation can also be viewed as a formal stereoselective Michael-aldol process, leading to a diastereomeric mixture of 2-oxabicyclo[3.2.0]heptanes. mdpi.com The use of methylaluminoxane (B55162) (MAO) as a Lewis acid was found to promote this reaction, affording the bicyclic core in good yield, albeit with moderate diastereoselectivity. mdpi.com

Gold-catalyzed cycloisomerization has also emerged as a powerful tool. For example, gold(I) catalysts can promote the formal intermolecular (3 + 2)/(2 + 2)-annulation of allylsilanes with certain ynols, which proceeds through a 1,5-enyne intermediate, to give fused cyclobutanes like the bicyclo[3.2.0]heptane scaffold with high yield and diastereoselectivity. acs.orgrecercat.cat Similarly, samarium(II) iodide-mediated reductive 4-exo-trig cyclizations have been effectively used to construct highly functionalized cyclobutane moieties that serve as precursors to the 2-oxabicyclo[3.2.0]heptan-3-one core, a key substructure of natural products like pestalotiopsin A. researchgate.net

Ring expansion and contraction strategies provide alternative, often non-obvious, pathways to the oxabicyclo[3.2.0]heptane framework. These methods involve the rearrangement of a pre-formed ring system to either enlarge or shrink one of the rings to achieve the target [3.2.0] bicyclic structure.

An example of ring expansion is the semipinacol rearrangement. A suitably substituted bicyclo[2.2.1]heptane system can undergo a semipinacol ring enlargement to form a cis-fused bicyclo[3.2.0]heptane framework. thieme-connect.de For instance, treatment of a bicyclic vinyl epoxide with a Lewis acid can trigger a rearrangement cascade that expands the five-membered ring to a six-membered ring while simultaneously forming a new five-membered ring, although this specific example leads to a different bicyclic system, the principle is applicable. More directly, the reaction of ring-fused alkylidenecyclopropanes (bicyclo[n.1.0]alkylidene derivatives) with diazomethane, followed by thermal decomposition of the resulting spiro-pyrazolines, leads to ring-enlarged bicyclo[n.2.0]alkylidene derivatives. researchgate.net

Conversely, ring contraction methodologies can also be employed. The Paquette group has demonstrated the utility of a zirconocene-mediated ring contraction strategy to access enantiomerically pure, multiply functionalized cyclobutanes, which are key precursors for the 2-oxabicyclo[3.2.0]heptane core found in caryophyllene-type sesquiterpenoids. researchgate.net These rearrangement-based methods, while sometimes requiring more complex substrates, can provide access to substitution patterns that are difficult to achieve through direct cyclization or cycloaddition approaches.

Cycloaddition-Based Routes to the Bicyclic Skeleton

Stereocontrolled Synthesis of Enantiopure and Diastereopure 2-Oxabicyclo[3.2.0]heptan-6-OL

Achieving stereocontrol is a central theme in the synthesis of this bicyclic alcohol. Researchers have employed asymmetric catalysis, chiral auxiliaries, and enzymatic methods to produce enantiomerically pure and diastereomerically pure forms of the target molecule.

Asymmetric catalysis utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over another. In the context of synthesizing the 2-oxabicyclo[3.2.0]heptane core, catalytic enantioselective [2+2] cycloaddition reactions are particularly prominent.

One effective method involves the use of a chiral N,N'-dioxide-zinc(II) complex as a catalyst for the [2+2] cycloaddition between alkynones and cyclic enol silyl (B83357) ethers. This approach has demonstrated good to excellent enantioselectivity, achieving up to 97% enantiomeric excess (ee). researchgate.net Another example is the use of a copper(II) salt in conjunction with a chiral bis-pyridine ligand, which effectively promotes the [2+2] cycloaddition of 2-methoxycarbonyl-2-cyclopenten-1-one with thioacetylene derivatives, yielding the corresponding bicyclic compound in good yield and enantioselectivity. researchgate.net

These catalytic systems provide a direct and atom-economical route to chiral bicyclo[3.2.0]heptane derivatives, which can then be converted to this compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.

A notable application of this strategy is the Lewis acid-catalyzed [2+2] cycloaddition of N-propiolated Oppolzer's camphorsultam with dimethylketene (B1620107) bis(trimethylsilyl) acetal. researchgate.net This reaction proceeds with high stereoselectivity, and the camphorsultam auxiliary effectively controls the facial selectivity of the cycloaddition. Subsequent stereoselective 1,4-hydride addition and protonation lead to enantioenriched cyclobutane derivatives, which are key intermediates for the 2-oxabicyclo[3.2.0]heptane core. researchgate.net

More advanced methods have combined chiral auxiliaries with other synthetic techniques. For instance, an organophotoredox-catalyzed stereoselective [2+2] photocycloaddition of aryl bis-enone derivatives has been developed. nih.gov By attaching chiral oxazolidinone auxiliaries to the substrates, highly substituted, enantioenriched bicyclo[3.2.0]heptanes were synthesized. nih.gov In a specific example, the reaction, mediated by Eosin Y and promoted by LiBr under visible light, yielded the product in 76% yield with a 60:40 diastereomeric ratio, selectively forming only two of the sixteen possible stereoisomers. nih.gov

Chiral Auxiliary Approach Auxiliary Reaction Type Yield Diastereomeric Ratio (d.r.)
Lewis Acid-Catalyzed CycloadditionOppolzer's Camphorsultam[2+2] Cycloaddition-High
Organophotoredox CatalysisChiral Oxazolidinone[2+2] Photocycloaddition76%60:40

This table summarizes key data for different chiral auxiliary-mediated synthetic approaches.

Chemoenzymatic synthesis combines the selectivity of biological catalysts, such as enzymes, with the practicality of chemical synthesis. Enzymes can perform reactions with high enantioselectivity and regioselectivity under mild conditions.

For the synthesis of enantiopure bicyclo[3.2.0]heptane derivatives, Baeyer-Villiger monooxygenases (BVMOs) have been employed for the desymmetrization of prochiral cyclobutanones. thieme-connect.de This enzymatic oxidation can generate chiral lactones, which are precursors to the 2-oxabicyclo[3.2.0]heptane system, with high optical purity. thieme-connect.de

Another relevant example is the kinetic resolution of racemic alcohols. Whole cells of the yeast Yarrowia lipolytica have been used to oxidize racemic alcohols, including (6S)-bicyclo[3.2.0]hept-2-en-6-ol. mdpi.com This process allows for the separation of enantiomers, as one is preferentially oxidized by the yeast's enzymes, leaving the other enantiomer in high purity. In one study, the oxidation of (6S)-bicyclo[3.2.0]hept-2-en-6-ol resulted in a 49% yield of the corresponding ketone after 48 hours, with an enantiomeric excess of 67% for the remaining alcohol. mdpi.com Similarly, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used for the kinetic resolution of racemic 3-azabicyclo[3.2.0]heptane derivatives, demonstrating the utility of lipases in resolving such bicyclic systems. nih.gov

Enzyme/Organism Reaction Type Substrate Yield (%) Enantiomeric Excess (ee %)
Yarrowia lipolyticaKinetic Resolution (Oxidation)(6S)-bicyclo[3.2.0]hept-2-en-6-ol49 (ketone)67 (alcohol)
Candida antarctica Lipase BKinetic Resolution3-Azabicyclo[3.2.0]heptane derivative--

This table presents data from chemoenzymatic resolutions relevant to the synthesis of the target compound's core structure.

Advanced Synthetic Methodologies and Functionalization

Beyond establishing the core stereochemistry, advanced synthetic methods are employed to introduce further functionality and to construct the bicyclic framework through novel reaction pathways.

Photochemical reactions, which use light to initiate chemical transformations, are a powerful tool for constructing the strained cyclobutane ring of the 2-oxabicyclo[3.2.0]heptane system. The intramolecular [2+2] photocycloaddition is a key strategy. For example, derivatives of 4-hydroxycyclopent-2-enone can undergo photochemical [2+2] cycloaddition with various alkenes. researchgate.net While intermolecular versions of this reaction often result in mixtures of stereoisomers, intramolecular variants can proceed with high stereoselectivity, providing a single, stereochemically pure product. researchgate.net

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), has been used to access derivatives of 6-oxabicyclo[3.2.0]heptan-1-ol. researchgate.net Furthermore, photolysis of certain epoxybicyclo[3.2.0]heptan-6-ones can induce rearrangement to form strained lactones, which are versatile intermediates. rsc.org

Electrochemical methods are also emerging as a sustainable approach. Electricity-driven chiral Lewis acid catalysis, for instance, represents a modern strategy for asymmetric synthesis that avoids the use of chemical redox agents. mdpi.com Such methods can be applied to key bond-forming reactions in the synthesis of complex molecules like this compound.

Transition metal catalysis offers a broad spectrum of reactions for both the construction and functionalization of the 2-oxabicyclo[3.2.0]heptane skeleton. Copper(I) salts, such as copper(I) trifluoromethanesulfonate (CuOTf), are effective catalysts for intramolecular [2+2] photocycloadditions of 1,6-dienes. acs.org For example, a glucose-derived 1,6-heptadiene undergoes a Cu(I)-catalyzed photocycloaddition to yield the 3-oxabicyclo[3.2.0]heptane core with high yield and excellent diastereoselectivity. acs.org

Palladium catalysis has been used for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones through C-H activation and C-C cleavage processes. hilarispublisher.com This strategy allows for the creation of highly functionalized bicyclic scaffolds. Transition-metal-catalyzed C-H activation, in general, is a powerful, modern technique that enables the direct functionalization of otherwise unreactive C-H bonds, opening up new avenues for creating derivatives of the 2-oxabicyclo[3.2.0]heptane core. hilarispublisher.com

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Oxabicyclo 3.2.0 Heptan 6 Ol

Ring-Opening Reactions and Skeletal Rearrangements of the Bicyclic System

The inherent ring strain in the 2-oxabicyclo[3.2.0]heptane core makes it susceptible to various ring-opening reactions and skeletal rearrangements, often leading to the formation of functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives.

Under acidic conditions, the oxygen atom of the tetrahydrofuran (B95107) ring can be protonated, initiating a cascade of reactions. This can lead to the cleavage of the C-O bond and subsequent rearrangement of the carbocation intermediate. A notable transformation in this category is the Pinacol-type rearrangement. organic-chemistry.org This reaction, typically observed in 1,2-diols, can also occur in related systems like 2-oxabicyclo[3.2.0]heptan-6-ol under acidic catalysis. The mechanism involves the formation of a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift to yield a more stable carbocation, which then leads to the final rearranged product, often a ketone or an aldehyde. For instance, acid-catalyzed rearrangement of a related bicyclo[3.2.0]hept-2-en-6-one in fluorosulfonic acid leads to the formation of 1-acetylcyclopentadiene.

These rearrangements can be highly dependent on the specific acidic conditions and the substitution pattern on the bicyclic core. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediates. youtube.com

The strained nature of the bicyclic system also makes it a target for both nucleophilic and electrophilic attacks. Nucleophiles can attack the carbon atoms adjacent to the oxygen, leading to ring opening. The regioselectivity of this attack is influenced by steric and electronic factors. For instance, in related bicyclic systems, nucleophilic attack has been observed to occur at the carbon center more distant from a lactone ring with high selectivity. rsc.org

Electrophilic addition reactions to the double bond, if present in a derivative of the core structure, are also a common mode of reactivity. For example, the addition of electrophiles like bromine proceeds through the formation of bromonium ions, and the subsequent nucleophilic attack dictates the final product's stereochemistry. rsc.org The conformational preferences of the bicyclic system play a crucial role in determining the selectivity of these reactions. stir.ac.uk

Oxidative and Reductive Transformations of the Hydroxyl Group and Ring System

The hydroxyl group at the C-6 position is a key functional handle for various oxidative and reductive transformations. Oxidation of the secondary alcohol can yield the corresponding ketone, 2-oxabicyclo[3.2.0]heptan-6-one. This transformation can be achieved using a variety of oxidizing agents.

Conversely, the reduction of the corresponding ketone is a common method for synthesizing this compound. Biocatalytic reductions using whole-cell preparations of fungi and yeasts have been shown to be effective, often proceeding with high stereoselectivity to yield specific enantiomers of the alcohol. rsc.org For example, bakers' yeast has been used to reduce the related bicyclo[3.2.0]hept-2-en-6-one to the corresponding endo- and exo-alcohols. nih.gov

The bicyclic ring system itself can undergo oxidative cleavage. A notable example is the Baeyer-Villiger oxidation of the corresponding ketone, which results in the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. acs.org This reaction can be catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs), which often exhibit high regio- and enantioselectivity. whiterose.ac.uk

Functionalization Reactions on the Bicyclic Scaffold

The 2-oxabicyclo[3.2.0]heptane scaffold serves as a versatile template for the introduction of various functional groups, leading to a diverse range of derivatives. nih.gov The hydroxyl group at C-6 can be converted into other functional groups through standard organic transformations. For example, it can be esterified, etherified, or replaced by a halogen via nucleophilic substitution reactions.

Furthermore, if unsaturation is present in the ring system, a wider array of functionalization reactions becomes accessible. These include cycloaddition reactions, such as the [2+2] photocycloaddition, which is a key method for the synthesis of the bicyclo[3.2.0]heptane core itself. acs.org

Mechanistic Elucidation Studies (e.g., Kinetic and Isotopic Labeling)

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the stereochemical and regiochemical outcomes. While specific kinetic and isotopic labeling studies on this exact compound are not extensively detailed in the provided context, general principles from related systems can be applied.

For instance, in acid-catalyzed rearrangements, kinetic studies can help determine the rate-determining step, which is often the formation of the initial carbocation. Isotopic labeling, such as using deuterium, can trace the movement of atoms during a rearrangement, providing conclusive evidence for the proposed mechanism. In the context of Pinacol-type rearrangements, labeling can differentiate between the migration of different alkyl or aryl groups.

Mechanistic studies on related bicyclic systems have utilized X-ray diffraction to determine ground-state structures and molecular-mechanics calculations to model transition states, thereby explaining observed selectivities. stir.ac.uk

Stereoselectivity and Regioselectivity in Chemical Transformations of this compound

Many of the chemical transformations of this compound and its derivatives proceed with a high degree of stereoselectivity and regioselectivity. This is largely governed by the rigid, strained conformation of the bicyclic system.

In acid-catalyzed ring-opening and rearrangement reactions, the formation of the most stable carbocation intermediate often dictates the regioselectivity of the outcome. researchgate.net For example, in the Pinacol rearrangement of an asymmetrical diol, the hydroxyl group that leaves is the one that forms the more stable carbocation. youtube.com

Nucleophilic attack on the bicyclic core is also highly selective. The approach of the nucleophile is often directed by steric hindrance, leading to attack from the less hindered face of the molecule. The inherent locked stereochemistry of such bicyclic systems is utilized to define the regio- and stereospecificity in synthetic sequences. stir.ac.uk

Below is a table summarizing the stereochemical and regiochemical outcomes of various reactions involving the 2-oxabicyclo[3.2.0]heptane system.

Reaction TypeReagents/ConditionsPredominant OutcomeStereoselectivity/Regioselectivity
Acid-Catalyzed Rearrangement Strong Acid (e.g., FSO₃H)Rearranged Carbocyclic ProductHigh Regioselectivity based on carbocation stability
Nucleophilic Ring Opening Nucleophiles (e.g., Br⁻)Ring-opened productHigh Regioselectivity, often at the less hindered carbon
Biocatalytic Reduction Fungi/YeastChiral AlcoholHigh Enantioselectivity
Baeyer-Villiger Oxidation BVMOs/PeracidsLactoneHigh Regio- and Enantioselectivity

Iv. Advanced Spectroscopic and Structural Characterization Methodologies for 2 Oxabicyclo 3.2.0 Heptan 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for 2-Oxabicyclo[3.2.0]heptan-6-OL derivatives. The bicyclo[3.2.0]heptane framework enforces a conformationally rigid structure, leading to distinct chemical shifts and coupling constants that are highly sensitive to the stereochemical arrangement of substituents. researchgate.net A complete analysis of the ring system through one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for a conclusive configurational and conformational description. researchgate.net

Two-dimensional NMR experiments are indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the 2-Oxabicyclo[3.2.0]heptane core. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the this compound skeleton, COSY spectra are used to trace the connectivity of the proton network, for instance, establishing the relationship between the proton at the hydroxyl-bearing carbon (H6) and its neighbors on the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton resonances. For example, the carbon atom C6 would show a direct correlation to the H6 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, correlations from the protons on C7 to the carbons of the tetrahydrofuran (B95107) ring (e.g., C1, C3) can confirm the fused-ring structure.

In the synthesis of conformationally restricted furanomycin (B1674273) analogs incorporating the 2-oxabicyclo[3.2.0]heptane core, 2D NMR experiments were crucial in determining the stereochemistry of the final products obtained from [2+2] cycloaddition reactions. mdpi.com Similarly, detailed ¹H-¹³C NMR analysis, including COSY, HSQC, and HMBC methods, was used to determine the structures and relative configurations of various 3-aza- and 3-oxabicyclo[3.2.0]heptane derivatives. taltech.ee

Below is a representative table of expected NMR chemical shift ranges for substituted 2-oxabicyclo[3.2.0]heptane systems, compiled from literature data on analogous structures.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Typical 2D Correlations
C1 2.5 - 3.545 - 55HMBC to H5, H7
C3 3.8 - 4.570 - 80COSY to H4; HMBC to H4, H5
C4 1.8 - 2.530 - 40COSY to H3, H5
C5 2.8 - 3.840 - 50COSY to H4, H6; HMBC to H1, H7
C6 (CH-OH) 4.0 - 5.070 - 85COSY to H5, H7
C7 2.0 - 3.035 - 45COSY to H6; HMBC to C1, C5
Note: Chemical shifts are highly dependent on the solvent and the nature and stereochemistry of other substituents on the ring system.

The combination of computational chemistry and experimental NMR provides a powerful tool for structural verification. Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net The process typically involves:

Generating all possible stereoisomers and low-energy conformers of the target molecule in silico.

Optimizing the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). nih.gov

Calculating the NMR shielding tensors for the optimized structures using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Converting the calculated shielding constants to chemical shifts, often by linear scaling or referencing against a known standard like tetramethylsilane (B1202638) (TMS).

Comparing the predicted spectra for each possible isomer with the experimental spectrum. A close match, often evaluated by the mean absolute error (MAE), provides strong evidence for the proposed structure and stereochemistry.

This approach has been successfully used to support the structural identification of complex bicyclic lactones. nih.gov For instance, in studies of isonucleosides with a 2-oxa-6-thiobicyclo[3.2.0]heptane skeleton, DFT calculations at the B3LYP/6-31G** level were used to determine the optimized conformer of the molecule. nih.gov Such computational validation is crucial, especially in cases where NMR data alone may be ambiguous.

Methodology ¹³C MAE (ppm) ¹H MAE (ppm) Reference
DFT (WP04/6-311++G(2d,p))~2.9~0.07 mdpi.com
3D Graph Neural Network (GNN)~1.5~0.17 nrel.gov
Table showing typical mean absolute errors (MAE) for state-of-the-art computational NMR prediction methods against experimental data.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination of this compound Derivatives

While NMR spectroscopy is excellent for determining connectivity and relative stereochemistry in solution, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information in the solid state. This technique yields a precise three-dimensional map of electron density within a crystal, allowing for the direct determination of bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules crystallized in a non-centrosymmetric space group, X-ray diffraction can determine the absolute configuration.

The absolute configuration of a nonacylated enantiomer of an oxabicyclo[3.2.0]heptane derivative was unequivocally determined by single-crystal X-ray analysis following enzymatic kinetic resolution. acs.org The conformational behavior of novel 3-oxabicyclo[3.2.0]heptane nucleoside analogues has also been studied by X-ray crystallography, providing valuable insight into their three-dimensional shape. acs.org These studies confirm that the bicyclo[3.2.0]heptane core is conformationally rigid, a feature that is valuable in medicinal chemistry for creating well-defined three-dimensional scaffolds. stir.ac.uk

A crystallographic study of a representative 3-oxabicyclo[3.2.0]heptane derivative yielded the following data:

ParameterValue
Chemical Formula C₁₁H₁₄N₂O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.281(2)
b (Å) 11.458(3)
c (Å) 15.035(4)
Volume (ų) 1081.7(5)
Z 4
Data adapted from a representative X-ray structure of a 3-oxabicyclo[3.2.0]heptane nucleoside analog. acs.org

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Conformational Studies

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy, which measures differential absorption in the UV-Vis region, is a highly sensitive technique for investigating the stereochemistry of chiral molecules in solution. ull.es

The primary applications of ECD in the study of this compound derivatives include:

Determination of Absolute Configuration: The ECD spectrum of one enantiomer is a mirror image of the other. By comparing the experimental ECD spectrum to spectra predicted computationally (using time-dependent DFT, or TD-DFT), the absolute configuration can be assigned. This approach is a powerful alternative or complement to X-ray crystallography, especially when suitable crystals cannot be obtained. nih.gov The absolute configurations of natural products containing the 2-oxabicyclo[3.2.0]heptane substructure have been determined using a combination of spectroscopic data, single-crystal X-ray diffraction, and ECD experimentation. researchgate.net

Conformational Analysis: ECD spectra are exquisitely sensitive to the molecular conformation. acs.org For flexible molecules, the observed spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing experimental and calculated spectra, information about the preferred solution-phase conformation can be deduced.

Enantiomeric Purity Assessment: The magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a useful tool for assessing the success of asymmetric syntheses or chiral separations.

For bicyclic lactones, empirical rules, such as Beecham's rule, have been developed to correlate the sign of the Cotton effect of the n → π* transition (around 220 nm) with the absolute stereochemistry of the bridged-ring system. rsc.org However, modern approaches rely heavily on the quantum-mechanical calculation of ECD spectra for reliable assignment. nih.gov While powerful, care must be taken as the sensitivity of computed ECD spectra to the chosen functional and dispersion corrections can sometimes lead to ambiguity, highlighting the value of using complementary techniques like Vibrational Circular Dichroism (VCD). nih.govresearchgate.net

V. Theoretical and Computational Chemistry of 2 Oxabicyclo 3.2.0 Heptan 6 Ol

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For the 2-Oxabicyclo[3.2.0]heptane system, the fusion of the five- and four-membered rings results in a puckered structure. The bicyclo[3.2.0]heptane framework generally adopts two primary conformations: an endo-envelope and an exo-twist form. stir.ac.uk Molecular mechanics and quantum chemical calculations can predict the energetic preference for one conformer over the other. stir.ac.uk

For 2-Oxabicyclo[3.2.0]heptan-6-OL, the presence of the oxygen heteroatom in the five-membered ring and the hydroxyl group on the four-membered ring introduces additional complexity. The orientation of the hydroxyl group (axial vs. equatorial-like) and the potential for intramolecular hydrogen bonding with the bridgehead ether oxygen can significantly influence the stability of different conformers.

Calculations, typically starting with molecular mechanics for a broad conformational search followed by higher-level quantum methods (like Hartree-Fock or Møller-Plesset perturbation theory), are used to locate all energy minima on the potential energy surface. The relative energies, corrected for zero-point vibrational energy (ZPVE), provide the thermodynamic populations of each conformer at a given temperature.

Table 1: Illustrative Conformational Analysis Data for this compound This table is an example of typical data obtained from quantum chemical calculations and does not represent experimentally verified values for this specific molecule.

Conformer Dihedral Angle (H-C6-O-H) Relative Energy (kcal/mol) Predicted Population (298 K)
Endo-Envelope (OH-anti) 178.5° 0.00 75.2%
Endo-Envelope (OH-gauche) 65.2° 0.85 20.1%
Exo-Twist (OH-anti) 175.1° 1.50 4.5%
Exo-Twist (OH-gauche) 70.3° 2.10 0.2%

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying chemical reactions. DFT calculations can map out the entire potential energy surface for a given transformation, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which are directly related to reaction rates. For related bicyclic systems, DFT has been successfully used to investigate reaction mechanisms. ethernet.edu.etnih.gov

For this compound, DFT studies can predict the outcomes of various chemical transformations. For example, in an oxidation of the secondary alcohol to a ketone (2-Oxabicyclo[3.2.0]heptan-6-one), DFT could model the reaction pathway with different oxidizing agents.

Furthermore, DFT is invaluable for predicting stereoselectivity and regioselectivity. The inherent asymmetry and locked conformation of the bicyclic system often lead to preferential attack of reagents from one face of the molecule. stir.ac.uk By calculating the activation energies for approach from the exo face versus the endo face, a quantitative prediction of the product ratio can be made. For instance, in the epoxidation of related bicyclo[3.2.0]heptene systems, steric congestion around the double bond, which can be modeled computationally, dictates the stereochemical outcome. stir.ac.uk

Conceptual DFT descriptors, such as Fukui functions or the dual descriptor, can also be calculated to predict the most nucleophilic and electrophilic sites within the molecule, offering a rapid way to assess potential reactivity in polar reactions.

Table 2: Example of DFT-Calculated Activation Energies for a Hypothetical Reaction This table illustrates the kind of data generated from DFT studies to predict selectivity. The values are hypothetical.

Reaction Pathway Transition State (TS) Activation Energy (ΔG‡, kcal/mol) Predicted Product Ratio
Nucleophilic attack on C6 (exo face) TS-exo 12.5 95
Nucleophilic attack on C6 (endo face) TS-endo 14.8 5

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions with the Bicyclic System

While quantum chemical calculations are excellent for modeling isolated molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time, providing a dynamic picture of the system.

These simulations are crucial for understanding how the solvent influences conformational equilibria. For example, a polar solvent might stabilize a conformer with a larger dipole moment, shifting the populations predicted by gas-phase quantum calculations. MD simulations can also reveal the structure of the solvent shell around the molecule and identify specific, persistent interactions like hydrogen bonds between the compound's hydroxyl or ether groups and solvent molecules. acs.orgmdpi.com This information is vital, as solvent organization can significantly impact reaction rates and selectivity.

Structure-Reactivity Relationship Predictions via Computational Modeling for Oxabicyclo[3.2.0]heptan-6-OL

Computational modeling allows for the systematic investigation of structure-reactivity relationships by creating and analyzing a series of related virtual compounds. For the this compound scaffold, one could computationally introduce various substituents at different positions on the bicyclic frame and calculate their effect on a specific property, such as the acidity of the hydroxyl proton or the susceptibility of the ether bridge to ring-opening.

By correlating calculated electronic properties (e.g., atomic charges, orbital energies) or structural parameters (e.g., bond lengths, angles) with predicted reactivity (e.g., activation energies), a quantitative structure-reactivity relationship (QSRR) can be developed. This in silico approach can guide synthetic efforts by identifying derivatives with desired chemical properties before they are synthesized in the lab, saving time and resources. For instance, modeling could predict how an electron-withdrawing group at C7 would affect the rate of a substitution reaction at C6.

Vi. Strategic Applications of 2 Oxabicyclo 3.2.0 Heptan 6 Ol As a Synthetic Synthon

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The well-defined stereochemistry of 2-oxabicyclo[3.2.0]heptan-6-ol makes it an excellent chiral building block for the enantioselective synthesis of complex molecules. The fused ring system provides a rigid template that allows for precise control over the spatial arrangement of functional groups, which is crucial in the total synthesis of biologically active compounds.

Role in Natural Product Total Synthesis (e.g., Furanomycin (B1674273) analogs, Lineatin, Grandisol)

The 2-oxabicyclo[3.2.0]heptane core has been instrumental in the synthesis of various natural products and their analogs. A notable application is in the creation of conformationally restricted analogs of the antibiotic Furanomycin. acs.orgmdpi.com By incorporating the bicyclic system, chemists can lock the molecule into a specific three-dimensional shape, which can enhance its biological activity and provide insights into its mechanism of action. acs.orgmdpi.com The synthesis of these analogs often involves a formal [2+2] cycloaddition between a 2-(acylamino)acrylate and 2,3-dihydrofuran (B140613), promoted by a Lewis acid like methylaluminoxane (B55162) (MAO), to construct the 2-oxabicyclo[3.2.0]heptane skeleton. acs.orgmdpi.com

While direct synthesis of the insect pheromones Lineatin and Grandisol from this compound is not extensively documented, the closely related 3-oxabicyclo[3.2.0]heptan-2-one has been a key intermediate. For instance, a practical synthesis of (+)-Lineatin has been developed utilizing a photochemical [2+2] cycloaddition of a chiral 2(5H)-furanone derivative with vinyl acetate (B1210297) to form a functionalized 3-oxabicyclo[3.2.0]heptan-2-one. ysu.am This intermediate contains the core cyclobutane (B1203170) ring necessary for the final product. The strategic functionalization of this bicyclic precursor allows for the stereocontrolled introduction of the required substituents to achieve the total synthesis of Lineatin. ysu.am

Natural Product/AnalogSynthetic StrategyKey Intermediate
Furanomycin AnalogsFormal [2+2] cycloaddition2-Oxabicyclo[3.2.0]heptane derivative
(+)-LineatinPhotochemical [2+2] cycloaddition(1R,4S,5R,6R)-6-Acetoxy-6-methyl-4-pivaloyloxymethyl-3-oxabicyclo[3.2.0]heptan-2-one

Precursor to Structurally Diverse Polycyclic Scaffolds

The strained cyclobutane ring within the 2-oxabicyclo[3.2.0]heptane framework is amenable to a variety of ring-opening and ring-expansion reactions, making it a valuable precursor for the synthesis of diverse polycyclic scaffolds. For example, derivatives of bicyclo[3.2.0]heptan-6-one have been utilized as intermediates in the synthesis of prostaglandins, complex lipids with a wide range of physiological effects. researchgate.net The inherent stereochemistry of the bicyclic system allows for the controlled introduction of the complex stereochemical arrays found in these natural products.

Furthermore, the 2-oxabicyclo[3.2.0]heptane skeleton can be transformed into other bicyclic systems, such as bicyclo[3.3.0]octane derivatives, through rearrangement reactions. researchgate.net These transformations open up pathways to a broader range of complex polycyclic structures found in various natural products. The ability to selectively manipulate the bicyclic core of this compound and its derivatives provides a powerful platform for the construction of intricate molecular architectures.

Development of Novel Synthetic Methodologies Employing this compound as a Substrate

The unique structural features of this compound have spurred the development of novel synthetic methodologies. Photochemical [2+2] cycloaddition reactions are a primary method for constructing the bicyclo[3.2.0]heptane core. researchgate.netacs.org These reactions, often involving chiral precursors, can lead to the formation of enantiomerically enriched bicyclic products, which are valuable for asymmetric synthesis. researchgate.net

Recent advancements have focused on developing more efficient and selective methods for the synthesis and functionalization of this scaffold. For instance, palladium-catalyzed C(sp³)–H activation cascades have been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones, showcasing a modern approach to constructing this ring system. rsc.org Although the reported substrate was a bicyclo[1.1.1]pentane carboxylic acid, the methodology highlights the ongoing interest in novel routes to this important structural motif. rsc.org Furthermore, the reactivity of the bicyclo[3.2.0]heptane system has been explored in stereocontrolled reactions, such as the acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one, which proceeds with marked selectivity. rsc.org

MethodologyDescriptionApplication
Photochemical [2+2] CycloadditionFormation of the bicyclo[3.2.0]heptane core from an alkene and a cyclopentenone derivative.Asymmetric synthesis of functionalized bicyclo[3.2.0]heptanes. researchgate.net
Palladium-Catalyzed C-H ActivationDiastereoselective synthesis of bicyclo[3.2.0]heptane lactones.Access to functionalized bicyclo[3.2.0]heptane systems. rsc.org
Stereocontrolled Epoxide Ring CleavageAcid-catalyzed opening of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one.Selective functionalization of the bicyclic scaffold. rsc.org

Engineering of Conformationally Locked Systems for Organic and Materials Chemistry

The inherent rigidity of the 2-oxabicyclo[3.2.0]heptane scaffold makes it an ideal building block for the design and synthesis of conformationally locked molecules. This strategy is particularly valuable in medicinal chemistry and materials science, where controlling the three-dimensional shape of a molecule is crucial for its function. ovid.comresearchgate.net

A significant application in this area is the synthesis of conformationally restricted nucleoside analogs. nih.gov By incorporating the 3-oxabicyclo[3.2.0]heptane framework, which is closely related to this compound, into a nucleoside structure, the furanose ring, which is typically flexible, can be locked into a specific pucker. This conformational locking can lead to enhanced binding affinity for target enzymes or receptors and can provide valuable insights into the structure-activity relationships of these important biomolecules. The design of such rigid analogs is a powerful tactic in the development of new therapeutic agents. ovid.com

Application AreaRationaleExample
Medicinal ChemistryEnhanced binding to biological targets through conformational restriction.Synthesis of conformationally locked nucleoside analogs. nih.gov
Materials ScienceCreation of molecules with well-defined shapes for predictable packing and properties.Development of novel scaffolds for advanced materials.

Vii. Future Directions and Emerging Research Avenues Pertaining to 2 Oxabicyclo 3.2.0 Heptan 6 Ol

Exploration of Novel Catalytic Systems for Synthesis and Transformation of the Compound

The development of new catalytic systems is paramount for improving the efficiency, selectivity, and scope of reactions involving 2-Oxabicyclo[3.2.0]heptan-6-OL. Research is moving beyond traditional methods to explore transition metal catalysis, biocatalysis, and organocatalysis.

Transition Metal Catalysis : Gold-catalyzed reactions have shown promise in the synthesis of bicyclo[3.2.0]heptane skeletons through the [2+2] cyclization of allenenes. taltech.ee The unique ability of gold catalysts to activate alkynes and allenes under mild conditions could be harnessed for novel syntheses and transformations of the target compound. acs.org For instance, catalyst systems based on PtCl2 and ruthenium complexes have also been effective in the cycloisomerization of enynes and allenenes to form the bicyclo[3.2.0]heptane core. taltech.ee The choice of metal and ligand can control chemoselectivity, allowing for divergent synthesis pathways from a single substrate. acs.org

Biocatalysis : The use of enzymes and whole-cell systems offers exceptional stereoselectivity, a critical aspect in the synthesis of chiral molecules like this compound. Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant for the regiodivergent oxidation of related bicyclic ketones, which could be precursors to the target alcohol. acs.org Furthermore, alcohol dehydrogenases (ADHs) from various microbial sources, such as Curvularia lunata and Mortierella ramanniana, have been successfully used for the stereoselective reduction of bicyclo[3.2.0]hept-2-en-6-one to the corresponding alcohol, demonstrating the potential for producing enantiomerically pure forms of this compound. nih.gov

Photocatalysis : The intramolecular [2+2] photocycloaddition is a cornerstone reaction for constructing the bicyclo[3.2.0]heptane framework. researchgate.netnih.gov Future exploration will likely focus on visible-light-mediated photocatalysis, which offers a greener alternative to UV irradiation. The development of novel photosensitizers and copper(I)-catalyzed systems can improve reaction efficiency and diastereoselectivity under milder conditions. nih.gov

Catalyst TypeReactionPotential Application for this compound
Gold(I) / Platinum(II) [2+2] Cyclization / CycloisomerizationSynthesis of the core bicyclic skeleton from acyclic precursors. taltech.eeacs.org
Biocatalysts (e.g., ADHs) Stereoselective Ketone ReductionEnantioselective synthesis of the target alcohol from its corresponding ketone. nih.gov
Biocatalysts (e.g., BVMOs) Baeyer-Villiger OxidationSynthesis of lactone derivatives from bicyclic ketone precursors. acs.org
Copper(I) Complexes [2+2] PhotocycloadditionDiastereoselective formation of the bicyclic ring system. nih.gov

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

Aligning the synthesis of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. frontiersin.orgmdpi.com

Key strategies include:

Biocatalytic Routes : As mentioned, enzymatic reactions operate under mild conditions (ambient temperature and pressure) and typically use water as a solvent, making them inherently green. acs.org The use of whole-cell biocatalysts can eliminate the need for costly enzyme purification. nih.gov

Alternative Solvents : Research is focused on replacing traditional volatile organic solvents with greener alternatives. Water is an ideal choice due to its non-toxic and non-flammable nature. mdpi.com While the low solubility of organic substrates can be a challenge, techniques like using co-solvents can overcome this limitation. mdpi.com

Solvent-Free Reactions : Mechanochemistry, such as ball-milling, offers a way to conduct reactions in the absence of solvents, significantly reducing waste. researchgate.net Exploring the application of these techniques to key synthetic steps, like cycloadditions or functional group transformations, is a promising area.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalytic approaches, particularly those that enable cascade reactions, are instrumental in achieving high atom economy.

Advancements in Computational-Experimental Synergies for Rational Design in Oxabicyclo[3.2.0]heptan-6-OL Research

The integration of computational chemistry with experimental work provides a powerful tool for accelerating research. Density Functional Theory (DFT) and other molecular modeling techniques can offer deep insights into reaction mechanisms, stereochemical outcomes, and catalyst behavior.

For the 2-oxabicyclo[3.2.0]heptane system, computational studies can be applied to:

Predict Stereoselectivity : Model the transition states of key reactions, such as the [2+2] photocycloaddition, to predict and explain the observed diastereoselectivity. researchgate.net

Rational Catalyst Design : Simulate the interaction between a substrate and a catalyst to design more efficient and selective catalysts. This is particularly valuable in organocatalysis and transition metal catalysis where subtle changes to the ligand structure can have a profound impact on reactivity. acs.org

Elucidate Reaction Mechanisms : Computational analysis can help confirm or refute proposed reaction pathways, guiding experimental efforts. For example, DFT calculations have been used to compare the conformations and properties of similar bicyclic scaffolds. nih.gov This synergy allows for a more targeted and less empirical approach to developing new synthetic methods.

Development of High-Throughput Screening Methodologies for Reaction Discovery

High-Throughput Screening (HTS) is a powerful strategy for rapidly discovering new reactions, catalysts, and optimal reaction conditions. drugtargetreview.commdpi.com While traditionally used in drug discovery to screen for biological activity, its principles can be adapted for chemical reaction development. japsonline.comevotec.com

Application to this compound research could involve:

Catalyst Screening : A large library of potential catalysts (e.g., different metal-ligand combinations or enzyme variants) can be rapidly screened in parallel to identify the most effective system for a desired transformation, such as the synthesis of the bicyclic core or the functionalization of the hydroxyl group.

Reaction Condition Optimization : HTS allows for the simultaneous testing of numerous reaction parameters, including solvents, temperatures, and additives, to quickly identify the optimal conditions for yield and selectivity.

Discovery of Novel Transformations : By screening the reactivity of this compound against a diverse library of reagents, novel and unexpected chemical transformations could be discovered, expanding the synthetic utility of this compound.

The implementation of robotics, miniaturization (e.g., using 96- or 384-well plates), and sensitive analytical techniques are key to enabling the screening of thousands of unique reactions per day. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxabicyclo[3.2.0]heptan-6-OL?

  • Methodological Answer : Synthesis often involves bicyclic ketone intermediates subjected to reduction or functionalization. For example, lithium aluminum hydride (LiAlH₄) reduction of bicyclo[3.2.0]heptan-6-one derivatives can yield hydroxylated analogs, as demonstrated in similar systems . Rearrangement reactions using protolytic or aprotic conditions (e.g., thionyl chloride/pyridine) may also generate bicyclic ether alcohols, as seen in related bicyclo[3.2.0] systems . Verification via NMR (¹H/¹³C) and IR spectroscopy (e.g., O-H stretching at ~3200–3600 cm⁻¹) is critical for structural confirmation .

Q. How is the stereochemistry of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard for absolute stereochemical assignment. For example, IR and NMR data (e.g., coupling constants in ¹H-NMR) can provide preliminary insights into substituent orientation, as shown for (1R*,5R*,6R*)-configured bicyclic alcohols . Chiral chromatography or derivatization with chiral auxiliaries (e.g., Mosher’s acid) may resolve enantiomers .

Advanced Research Questions

Q. What mechanistic insights govern the regioselective ring-opening of this compound?

  • Methodological Answer : Reactivity depends on ring strain (e.g., bicyclo[3.2.0] vs. norbornane systems) and nucleophile-electrophile interactions. Acid-catalyzed ring-opening may favor attack at the more strained position (e.g., bridgehead carbons), as observed in analogous bicyclo[3.1.1] systems . Computational studies (DFT or MD simulations) can predict transition states and regioselectivity, leveraging PubChem’s computed molecular descriptors (e.g., topological polar surface area) .

Q. How do steric and electronic factors influence the stability of this compound derivatives?

  • Methodological Answer : Substituents at bridgehead positions significantly alter stability. For instance, bulky groups (e.g., methyl or cyclobutyl) may hinder ring-opening, as seen in (1R*,5R*,6R*)-6-(3,3-dimethylcyclobutyl) analogs . Stability can be assessed via thermal gravimetric analysis (TGA) or kinetic studies under varying pH/temperature conditions. Contrasting data from similar bicyclo[3.2.0] systems (e.g., ketones vs. alcohols) may reveal electronic effects .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve discrepancies in reported spectral data for bicyclic ether alcohols?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For example, conflicting NMR shifts may arise from solvent effects or impurities; repeating experiments in deuterated DMSO vs. CDCl₃ can clarify . Comparing experimental IR spectra (e.g., O-H stretches) with computational predictions (via PubChem or Gaussian) identifies anomalies . Systematic reviews of bicyclo[3.2.0] literature (e.g., CAS entries) help contextualize outliers .

Q. What strategies mitigate synthetic challenges in achieving high enantiomeric excess (ee) for this compound?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can improve ee. For example, spirocyclic oxetanyl nitrile intermediates in related 3-azabicyclo[3.1.1] systems achieved >98% ee via stereoselective reduction . Monitoring reaction progress via chiral HPLC and optimizing reaction conditions (e.g., solvent polarity, temperature) are critical .

Computational & Theoretical Approaches

Q. Which computational models best predict the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately predict molecular geometry, dipole moments, and electrostatic potential surfaces. PubChem’s computed SMILES and InChI data (e.g., topological descriptors) enable QSAR modeling for solubility or logP . Molecular dynamics (MD) simulations assess conformational flexibility in solution, relevant for drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.